molecular formula C12H16BrNO3 B1403115 4-bromo-N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide CAS No. 1309682-37-8

4-bromo-N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide

Cat. No. B1403115
M. Wt: 302.16 g/mol
InChI Key: VZGNERBWTMMQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide, also known as bromobenzamide (BBA), is an organic compound with a wide range of applications in the scientific research field. BBA is a derivative of benzamide, which is an amide of benzoic acid. BBA is a versatile compound that can be used as a building block for the synthesis of various compounds, such as polymers, drugs, and pharmaceuticals. It is also a useful reagent for various organic reactions and has been widely used in laboratory experiments.

Future Directions

: ChemSpider: 4-Bromo-N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide

properties

IUPAC Name

4-bromo-N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-12(2,16)7-14-11(15)8-4-5-9(13)10(6-8)17-3/h4-6,16H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGNERBWTMMQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC(=C(C=C1)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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